molecular formula C8H6FN3S B13167986 5-(3-Fluorophenyl)-1,2,4-thiadiazol-3-amine

5-(3-Fluorophenyl)-1,2,4-thiadiazol-3-amine

Cat. No.: B13167986
M. Wt: 195.22 g/mol
InChI Key: JLTDWIPODHDLGP-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoroaniline with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

5-(3-Fluorophenyl)-1,2,4-thiadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-1,2,4-thiadiazol-3-amine
  • 5-(3-Bromophenyl)-1,2,4-thiadiazol-3-amine
  • 5-(3-Methylphenyl)-1,2,4-thiadiazol-3-amine

Uniqueness

5-(3-Fluorophenyl)-1,2,4-thiadiazol-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H6FN3S

Molecular Weight

195.22 g/mol

IUPAC Name

5-(3-fluorophenyl)-1,2,4-thiadiazol-3-amine

InChI

InChI=1S/C8H6FN3S/c9-6-3-1-2-5(4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12)

InChI Key

JLTDWIPODHDLGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=NS2)N

Origin of Product

United States

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